molecular formula C22H34N4O2 B2646165 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide CAS No. 921903-02-8

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide

Cat. No.: B2646165
CAS No.: 921903-02-8
M. Wt: 386.54
InChI Key: QTNVEBOVNRIAQB-UHFFFAOYSA-N
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Description

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide is a sophisticated synthetic compound featuring a unique molecular architecture that combines tetrahydroquinoline, piperidine, and ethanediamide pharmacophores within a single chemical entity. This structural combination creates a multifunctional research compound with significant potential in medicinal chemistry and drug discovery applications, particularly in neuroscience and receptor interaction studies. The compound's molecular framework incorporates a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked through an ethyl chain to a piperidine ring system, with a terminal N-(propan-2-yl)ethanediamide group providing additional hydrogen bonding capabilities and structural diversity . Research applications for this compound primarily focus on its potential as a molecular scaffold for investigating protein-protein interactions and enzyme inhibition mechanisms. The tetrahydroquinoline component, similar to structures found in various biologically active natural products, may contribute to membrane permeability and central nervous system penetration, making it particularly valuable for neuropharmacological research . The piperidine ring system, a common feature in many therapeutic agents, provides structural rigidity and potential for cation-π interactions with biological targets, while the ethanediamide (oxalamide) linker creates a planar, conformationally restricted bridge that can influence molecular recognition properties . This compound is offered exclusively For Research Use Only and is strictly intended for laboratory investigation purposes. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and proper engineering controls. The chemical stability and storage conditions should be carefully considered, with recommended storage at -20°C in a dry, dark environment to maintain long-term stability. As research continues to elucidate the precise mechanism of action and binding characteristics of this compound, it represents a valuable tool for advancing chemical biology and drug discovery efforts across multiple therapeutic areas.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-16(2)24-22(28)21(27)23-15-20(26-12-5-4-6-13-26)18-9-10-19-17(14-18)8-7-11-25(19)3/h9-10,14,16,20H,4-8,11-13,15H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNVEBOVNRIAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1-methyl-1,2,3,4-tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Piperidine Ring: The next step involves the introduction of the piperidine ring. This can be done through a nucleophilic substitution reaction where the tetrahydroquinoline derivative reacts with a piperidine derivative.

    Formation of the Ethanediamide Moiety: The final step involves the formation of the ethanediamide moiety. This can be achieved through an amidation reaction where the intermediate product reacts with an isopropylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can occur at the amide moieties, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may have potential applications as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm this.

Industry

In industry, this compound can be used in the development of new materials. Its unique properties may make it suitable for use in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. The tetrahydroquinoline core and piperidine ring allow it to bind to various receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compound 24 (6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one)

  • Core Structure: 3,4-Dihydroquinolin-2(1H)-one with a pyrrolidine substituent.
  • Key Differences : Replaces the piperidine group with a pyrrolidine ring and lacks the ethanediamide moiety.
  • Synthesis : Synthesized via hydrogenation of a nitro precursor using Pd/C catalyst (72.9% yield) .

Compound 26 (N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide)

  • Core Structure: Tetrahydroquinolin-2-one with a dimethylaminoethyl chain.
  • Key Differences: Substitutes piperidine with dimethylaminoethyl and introduces a thiophene carboximidamide group.
  • Synthesis : Formed via reaction with methylthioimidate hydroiodide (56% yield) .
  • Bioactivity : Likely targets parasitic enzymes due to the thiophene moiety’s electrophilic properties.

(R)-N-(1-((5-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide (Compound 10)

  • Core Structure : Tetrahydronaphthalene fused with a piperidine-phenylpropionamide system.
  • Key Differences: Replaces tetrahydroquinoline with a tetrahydronaphthalene core and incorporates a phenylpropionamide group.
  • Synthesis : Achieved via tert-butyl carbamate deprotection (71% yield) .
  • Bioactivity: Demonstrates enhanced solubility and receptor-binding affinity compared to quinoline-based analogues.

Functional Analogues with Ethanediamide Moieties

N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

  • Core Structure: Shares the tetrahydroquinoline-ethanediamide backbone but substitutes piperidine with a benzodioxol group.
  • Key Differences : The benzodioxol group enhances metabolic stability but reduces steric bulk compared to piperidine.
  • Bioactivity : Exhibits antimalarial activity via falcipain inhibition, with IC₅₀ values comparable to the target compound .

N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD)

  • Core Structure : Indole-carboxamide linked to a biphenylcarbonyl group.
  • Key Differences: Replaces tetrahydroquinoline with an indole ring; lacks piperidine but retains a carboxamide function.
  • Bioactivity : Targets falcipain with higher selectivity but lower solubility than QODs .

Comparative Analysis of Key Properties

Compound Core Structure Substituents Synthesis Yield Reported Bioactivity
Target QOD Tetrahydroquinoline Piperidine, propan-2-yl ethanediamide N/A Falcipain inhibition
Compound 24 Dihydroquinolinone Pyrrolidine 72.9% Undocumented
Compound 26 Tetrahydroquinolinone Dimethylaminoethyl, thiophene 56% Putative enzyme inhibition
Compound 10 Tetrahydronaphthalene Piperidine-phenylpropionamide 71% Enhanced receptor affinity
ICD Indole-carboxamide Biphenylcarbonyl N/A High-selectivity falcipain inhibition

Mechanistic and Computational Insights

  • Bioactivity Correlation: Compounds with tetrahydroquinoline or tetrahydronaphthalene cores exhibit protease inhibition due to their planar aromatic systems, which facilitate π-π stacking with enzyme active sites .
  • Structural Influence of Piperidine: The piperidine group in the target QOD enhances lipophilicity and membrane permeability compared to pyrrolidine or dimethylaminoethyl substituents .
  • Molecular Similarity Metrics : Tanimoto and Dice indices suggest moderate similarity (0.6–0.8) between the target QOD and ICD, primarily due to shared carboxamide functionalities .

Biological Activity

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC22H32N4O2
Molecular Weight384.52 g/mol
LogP (Partition Coefficient)1.316
Water Solubility (LogSw)-2.17
pKa (Acid Dissociation Constant)8.53
Polar Surface Area54.989 Ų

This profile indicates that the compound is moderately lipophilic with limited water solubility, which may affect its bioavailability and distribution in biological systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Molecular Targets:

  • Enzymes: The compound may inhibit specific enzymes involved in signaling pathways.
  • Receptors: It might bind to cell surface receptors, modulating their activity.

Pathways Involved:

  • Signaling Pathways: The compound could influence pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoline have demonstrated effectiveness against Mycobacterium tuberculosis, inhibiting growth and affecting cell wall synthesis mechanisms .

Inhibition of Nitric Oxide Synthase (nNOS)

A related study focused on the synthesis and biological evaluation of nNOS inhibitors indicated that compounds similar to this compound show selective inhibition against nNOS over eNOS and iNOS. The selectivity ratios suggest that these compounds could serve as potential therapeutic agents for neurological disorders associated with nitric oxide dysregulation .

Case Studies

Case Study 1: nNOS Inhibition

In a study evaluating various tetrahydroquinoline analogues for nNOS inhibition:

  • Compound 51 showed an IC50 of 93 nM against nNOS, demonstrating significant potency.

Table: Inhibitory Activities of Tetrahydroquinoline Derivatives

CompoundIC50 (nM)Selectivity (nNOS/eNOS)
260.58>100
5193>1000

This data suggests that modifications to the tetrahydroquinoline scaffold can enhance inhibitory activity and selectivity for nNOS.

Case Study 2: Antimicrobial Efficacy

Another study highlighted the antimicrobial efficacy of tetrahydroquinoline derivatives against Trypanosoma brucei, indicating potential applications in treating parasitic infections.

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